molecular formula C22H17Cl2N5O3 B11489538 7-(2,4-dichlorophenyl)-8-(2-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(2,4-dichlorophenyl)-8-(2-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11489538
M. Wt: 470.3 g/mol
InChI Key: XHSTVGYORHSUAY-UHFFFAOYSA-N
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Description

7-(2,4-DICHLOROPHENYL)-8-(2-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-DICHLOROPHENYL)-8-(2-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Cyclization reactions: These reactions form the imidazo[1,2-g]purine core structure.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-DICHLOROPHENYL)-8-(2-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-g]purine derivatives.

Scientific Research Applications

7-(2,4-DICHLOROPHENYL)-8-(2-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2,4-DICHLOROPHENYL)-8-(2-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol
  • (2,4-Dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Uniqueness

7-(2,4-DICHLOROPHENYL)-8-(2-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of dichlorophenyl and methoxyphenyl groups, along with the imidazo[1,2-g]purine core, sets it apart from other similar compounds and makes it a valuable subject of study in various research fields.

Properties

Molecular Formula

C22H17Cl2N5O3

Molecular Weight

470.3 g/mol

IUPAC Name

7-(2,4-dichlorophenyl)-6-(2-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H17Cl2N5O3/c1-26-19-18(20(30)27(2)22(26)31)28-11-16(13-9-8-12(23)10-14(13)24)29(21(28)25-19)15-6-4-5-7-17(15)32-3/h4-11H,1-3H3

InChI Key

XHSTVGYORHSUAY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4OC)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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